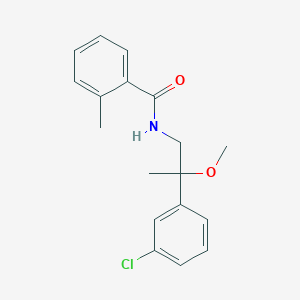
2,6-difluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2,6-difluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a known pharmacophore in drug design due to its ability to inhibit various enzymes. The presence of the difluoro group and the hydroxycyclohexyl moiety suggests that this compound could have unique physical and chemical properties, as well as biological activity, potentially making it a candidate for pharmaceutical development.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives can be achieved through various methods. One approach is the use of click chemistry, which is a powerful tool for constructing complex molecules with high specificity and yield. For instance, a series of benzene- and tetrafluorobenzenesulfonamides were synthesized using click chemistry, starting from azido-substituted sulfonamides and alkynes . This method could potentially be adapted to synthesize the compound by incorporating the appropriate cycloalkyl and hydroxy moieties.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial in determining their inhibitory activity against enzymes like carbonic anhydrase. The X-ray crystal structure of similar sulfonamides has provided insights into the factors that govern their inhibitory power . The specific interactions between the sulfonamide group and the enzyme's active site are key to the compound's potency. The difluoro and hydroxycyclohexyl groups in 2,6-difluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide would likely influence its binding affinity and specificity.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been used to activate thioglycosides, which are then converted to glycosides . Although this reaction is not directly related to the synthesis of 2,6-difluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide, it demonstrates the reactivity of benzenesulfonamide derivatives under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their functional groups. The introduction of fluorine atoms, as seen in the compound of interest, typically affects properties such as acidity, lipophilicity, and metabolic stability. The hydroxycyclohexyl group could also impact the solubility and conformational flexibility of the molecule. These properties are important for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Potential
A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups exhibits significant properties for photodynamic therapy (PDT). This compound, characterized by high singlet oxygen quantum yield and good fluorescence properties, is potentially effective as a Type II photosensitizer for cancer treatment in PDT. The study emphasizes its promising capabilities due to its appropriate photodegradation quantum yield and high singlet oxygen quantum yield, crucial for Type II mechanisms in PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
A series of novel benzenesulfonamide derivatives synthesized through a click chemistry approach, incorporating diverse moieties, were studied for their carbonic anhydrase inhibitory activity. These compounds showed medium potency against cytosolic isoforms I and II and high potency against tumor-associated isoforms IX and XII. Such inhibitors are crucial in understanding and potentially treating diseases where carbonic anhydrase activity is implicated (Pala et al., 2014).
Synthetic Applications in Organic Chemistry
Benzenesulfonamide serves as a powerful Directed Metalation Group (DMG) in organic synthesis. The account delves into the versatile applications of arylsulfonamides using Directed ortho Metalation (DoM) methodology, presenting various products of metalation and their uses in heterocyclic synthesis. This highlights the vast potential of sulfonamide-based reagents in synthesizing complex organic molecules (Familoni, 2002).
Pharmacophoric Elements for Drug Design
The synthesis approach of 2-hydroxyalkyl benzenesulfonamide from benzenesulfonamide via hemiaminal is notable. This compound acts as an important pharmacophoric element for designing drug-like scaffolds, demonstrating its application in creating a new series of 1,5-diarylpyrazoles for cyclooxygenase-2 (COX-2) inhibition. This showcases the role of sulfonamide derivatives in medicinal chemistry for developing novel therapeutic agents (Singh et al., 2007).
Eigenschaften
IUPAC Name |
2,6-difluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c13-10-5-2-6-11(14)12(10)19(17,18)15-8-3-1-4-9(16)7-8/h2,5-6,8-9,15-16H,1,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKOYPOHSAVSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NS(=O)(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B2517652.png)
![2-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2517653.png)
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2517654.png)
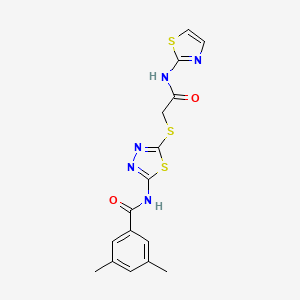
![5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2517660.png)
![(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2517661.png)
![1-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-sulfonamide](/img/structure/B2517662.png)
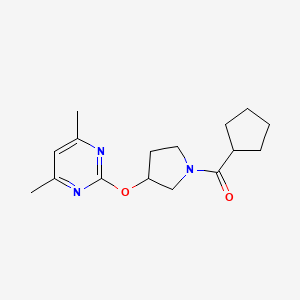
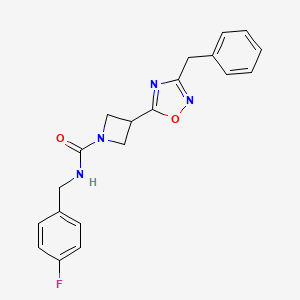
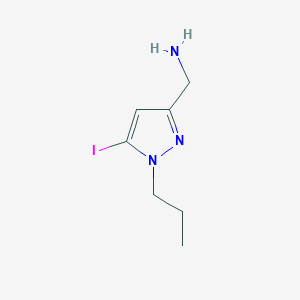
![(5-Methyl-1,2-oxazol-3-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2517671.png)
![N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517672.png)
![4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2517673.png)
